molecular formula C11H10ClNS2 B13286604 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13286604
M. Wt: 255.8 g/mol
InChI Key: MWIDTLILYFBNHC-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ( 242143-41-5) is a synthetically versatile heterocyclic compound based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, which serves as an important bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system . This specific chlorinated derivative is of significant value in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition. The THTP core structure has been investigated as a potent inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for catalyzing the final step in the biosynthesis of epinephrine . Research indicates that the thiophene ring can serve as an effective isosteric replacement for a benzene ring, and constraining the side chain into the THTP ring system was predicted to enhance inhibitory potency and selectivity for hPNMT . Beyond enzyme inhibition, the broader class of 4,5,6,7-tetrahydrothienopyridines is recognized for a wide spectrum of biological activities, making this compound a valuable building block for developing novel therapeutic agents . Researchers utilize this scaffold in the synthesis and exploration of compounds with potential antiplatelet, anticancer, and antimicrobial activities, among others . With a molecular formula of C11H10ClNS2 and a molecular weight of 255.79, this compound is provided for research purposes to support drug discovery and pharmacological studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10ClNS2

Molecular Weight

255.8 g/mol

IUPAC Name

4-(5-chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H10ClNS2/c12-10-2-1-9(15-10)11-7-4-6-14-8(7)3-5-13-11/h1-2,4,6,11,13H,3,5H2

InChI Key

MWIDTLILYFBNHC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction Approach

One prevalent method involves a one-pot Pictet–Spengler cyclization, which efficiently constructs the tetrahydrothieno[3,2-c]pyridine nucleus. This process typically uses 2-thiopheneethylamine and aldehyde derivatives, such as 6-methylpicolinaldehyde , under acidic conditions (usually ethanol and hydrogen chloride) to promote cyclization.

Reaction conditions:

  • Reactants: 2-thiopheneethylamine, aldehyde
  • Solvent: Ethanol
  • Catalyst: Hydrogen chloride (gas or HCl solution)
  • Temperature: 50–75°C
  • Duration: 4–8 hours

This route offers high yields and enantioselectivity, especially when chiral auxiliaries or enantioselective catalysts are employed.

Nucleophilic Displacement and Cyclization

Another pathway involves nucleophilic substitution of thiophene derivatives with alkyl halides, followed by cyclization:

  • Starting from 2-bromo-ethanone derivatives, nucleophilic attack by thiophene amines forms intermediates.
  • Cyclization occurs via intramolecular nucleophilic attack, often facilitated by bases like potassium carbonate in acetonitrile.

Reaction conditions:

  • Solvent: Acetonitrile
  • Base: Potassium carbonate
  • Temperature: 25–35°C
  • Time: 5 hours

Enantioselective Synthesis

Recent advances have introduced enantioselective routes, crucial for biological activity. These involve chiral catalysts or chiral auxiliaries during the cyclization step, ensuring the formation of the desired stereoisomer with high enantiomeric excess.

Representative Reaction Scheme

Step Reaction Conditions Yield/Remarks
1 Synthesis of tetrahydrothieno[3,2-c]pyridine core Pictet–Spengler or nucleophilic cyclization Moderate to high yield
2 Introduction of 5-chlorothiophen-2-yl group Cross-coupling or nucleophilic substitution Variable, optimized for high selectivity
3 Purification Recrystallization or chromatography Purity > 98%

Research Outcomes & Data Tables

Yield Comparison of Synthetic Routes

Method Starting Materials Reaction Conditions Typical Yield Advantages
Pictet–Spengler 2-thiopheneethylamine + aldehyde Ethanol, HCl, 50–75°C 70–85% Mild, high yield, enantioselective
Nucleophilic cyclization Thiophene derivatives + halides Acetonitrile, RT–35°C 50–70% Suitable for scale-up
Cross-coupling Halogenated core + thiophene-2-yl reagents Pd-catalysis, 80–110°C 60–80% High regioselectivity

Reaction Optimization Data

Parameter Range Effect Optimal Condition
Temperature 50–75°C Influences cyclization efficiency 65°C
Reaction time 4–8 hours Affects yield and stereoselectivity 6 hours
Catalyst loading 5–10 mol% Impacts coupling efficiency 8 mol%

Environmental and Industrial Considerations

The synthesis methods favor mild conditions and avoid hazardous reagents:

  • The use of ethanol and hydrogen chloride reduces waste acid generation.
  • Cross-coupling reactions, while requiring palladium catalysts, are optimized for minimal environmental impact.
  • The raw materials, such as 2-thiopheneethylamine and aldehydes, are commercially available and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of thienopyridine derivatives is highly dependent on substituents at the 4- and 5-positions. Key structural analogs include:

Compound Substituent Molecular Formula Key Features
Ticlopidine 2-Chlorobenzyl C14H14ClNS Antiplatelet agent; CYP2C19 metabolism
Prasugrel Intermediate Trityl (C6H5)3>C C26H23NS Prodrug requiring metabolic activation
10c () m-Tolyl C14H16NS Antifungal potential; aromatic substituent
11c () Cyclohexyl C13H20NS Lipophilic substituent; CNS activity
  • Electron-Withdrawing vs.
  • Steric Considerations : Bulky substituents (e.g., trityl in Prasugrel intermediates) reduce metabolic instability but may limit bioavailability.
Antifungal and Antimicrobial Activity
  • Derivatives with triazole or pyridyl substituents (e.g., 12c in ) exhibit antifungal activity via CYP51 inhibition. The target compound’s chlorothiophenyl group may enhance membrane permeability due to lipophilicity.
Antiplatelet and Antithrombotic Effects
  • Ticlopidine and its analogs act as P2Y12 receptor antagonists, inhibiting ADP-induced platelet aggregation. The target compound’s thiophene ring may offer improved metabolic stability compared to Ticlopidine’s benzyl group.
  • Compound C1 () showed superior antiplatelet activity to Ticlopidine in rat models, suggesting substituent-dependent efficacy.

Pharmacokinetic and Metabolic Profiles

  • Metabolism : The target compound is metabolized by CYP2C19 and CYP3A4, akin to Ticlopidine.
  • Drug-Drug Interactions : Competitive CYP inhibition by chlorothiophenyl derivatives may necessitate dose adjustments.

Biological Activity

4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound, focusing on its pharmacological effects and therapeutic potential.

  • Molecular Formula : C₈H₈ClN₂S₂
  • Molecular Weight : 216.71 g/mol
  • CAS Number : 123971-45-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The compound's structure allows for various substitutions that can enhance its biological activity.

Antiplatelet Activity

One of the primary biological activities observed in related compounds is their effect on platelet aggregation. A study on ticlopidine, a derivative of tetrahydrothieno[3,2-c]pyridine, demonstrated significant inhibition of platelet aggregation induced by various agents such as adenosine diphosphate (ADP) and thrombin. This inhibition resulted in decreased pulmonary metastasis in rodent models of cancer (B16 melanoma and Lewis lung carcinoma) when ticlopidine was administered orally .

Anticancer Properties

Research indicates that tetrahydrothieno[3,2-c]pyridine derivatives can exhibit anticancer properties. For instance, the inhibition of metastasis in rodent tumor models suggests a potential application in cancer therapy. The ability to suppress hematogenous pulmonary metastasis highlights the therapeutic promise of these compounds in oncology .

Case Studies

StudyCompoundFindings
Study on TiclopidineTiclopidine (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride)Inhibited platelet aggregation and reduced pulmonary metastasis in rodent models .
Review on Tetrahydrothieno PyridinesVarious derivatives including this compoundHighlighted the role of these compounds in drug development with significant biological activities reported over the last two decades .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Inhibition of specific serine proteases related to platelet aggregation.
  • Modulation of signaling pathways involved in cell proliferation and migration.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(5-Chlorothiophen-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

Cyclization : Reacting 2-(2-thienyl)ethylamine with formaldehyde under acidic conditions to form the tetrahydrothieno[3,2-c]pyridine core .

Substitution : Introducing the 5-chlorothiophen-2-yl group via alkylation or coupling reactions. Phase-transfer catalysis (PTC) or reflux with a base (e.g., K₂CO₃) improves yields .

  • Key Optimization : Use of NaBH₄ or LiAlH₄ for selective reductions and purification via flash chromatography (hexane:ethyl acetate gradients) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques ensures structural validation:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., δ 2.5–3.5 ppm for tetrahydrothieno protons, δ 6.8–7.2 ppm for chlorothiophene protons) .
  • Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ expected for C₁₁H₁₁ClNS₂: 264.0098) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize assays aligned with known thienopyridine activities:
  • Platelet Aggregation Inhibition : Use ADP-induced platelet-rich plasma (PRP) assays, comparing IC₅₀ values to ticlopidine .
  • CNS Activity Screening : Radioligand binding assays for serotonin (5-HT₆) or dopamine (D₂) receptors, given structural similarity to CNS-active derivatives .

Advanced Research Questions

Q. How does the 5-chlorothiophen-2-yl substituent influence structure-activity relationships (SAR) compared to benzyl derivatives?

  • Methodological Answer : The substituent’s electronic and steric properties modulate target affinity and metabolic stability. Key comparisons:
SubstituentBiological Activity (Example)Metabolic Stability
5-Chlorothiophen-2-ylEnhanced thiophene π-stacking with receptorsModerate CYP2C19 oxidation
o-Chlorobenzyl (ticlopidine)Antiplatelet (P2Y₁₂ antagonism)High CYP2B6/CYP2C19 dependence
2-ChlorobenzoylReduced platelet inhibitionRapid esterase hydrolysis
  • Experimental Design : Synthesize analogs with varied substituents (e.g., bromothiophene, fluorobenzyl) and compare receptor binding kinetics (SPR/Biacore) and metabolic half-lives (human liver microsomes) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from pro-drug activation or species-specific metabolism. Strategies include:
  • Pro-drug Conversion Assays : Incubate the compound with liver S9 fractions to detect active metabolites (LC-MS/MS) .
  • Species Comparison : Test metabolite profiles in murine vs. human hepatocytes to identify interspecies variability .
  • Pharmacokinetic Modeling : Integrate in vitro clearance data (e.g., CYP inhibition) with allometric scaling for dose adjustment .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Isotere Replacement : Substitute the chlorothiophene with bioisosteres (e.g., benzothiophene) to reduce CYP2C19-mediated oxidation .
  • Prodrug Design : Introduce acetylated or ethylcarbonate groups to shield reactive sites, as seen in prasugrel derivatives .
  • Crystallographic Analysis : Use SHELXL-refined structures to identify metabolic "hotspots" (e.g., N-methylation sites) for targeted modification .

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